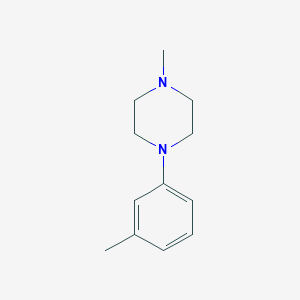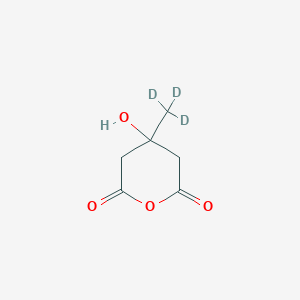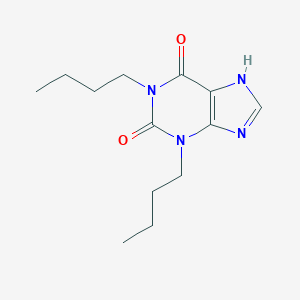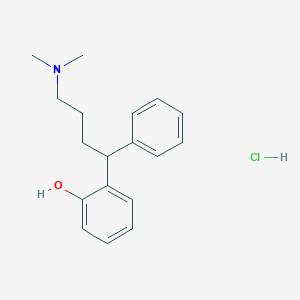
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride, also known as DMPPB, is a chemical compound that has been widely used in scientific research. DMPPB is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is expressed in the central nervous system.
Mecanismo De Acción
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to cations such as calcium and sodium. Activation of the α7 nAChR by 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride leads to the influx of cations into the cell, which can trigger various downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has been shown to have various biochemical and physiological effects. It can modulate synaptic transmission, enhance cognitive function, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for specific modulation of this receptor. It also has a long half-life, which makes it suitable for in vivo experiments. However, 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has some limitations, such as its potential toxicity and the need for proper controls to account for nonspecific effects.
Direcciones Futuras
There are several future directions for research on 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride. One area of interest is the development of novel compounds that target the α7 nAChR with greater selectivity and potency. Another area of interest is the investigation of the role of the α7 nAChR in various disease states, such as schizophrenia and depression. Additionally, the potential therapeutic applications of 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride and related compounds in neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride is a chemical compound that has been widely used in scientific research as a selective agonist of the α7 nAChR. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has shown promise as a tool for studying the function of the α7 nAChR and as a potential therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride can be synthesized by reacting 4-(dimethylamino)butyrophenone with 1-phenyl-2-bromopropane in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It is commonly used as a tool to study the function of the α7 nAChR, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and inflammation.
Propiedades
Número CAS |
129841-37-8 |
|---|---|
Nombre del producto |
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride |
Fórmula molecular |
C18H24ClNO |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)-1-phenylbutyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-19(2)14-8-12-16(15-9-4-3-5-10-15)17-11-6-7-13-18(17)20;/h3-7,9-11,13,16,20H,8,12,14H2,1-2H3;1H |
Clave InChI |
FRGQFWHAVLTGFB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl |
SMILES canónico |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl |
Sinónimos |
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



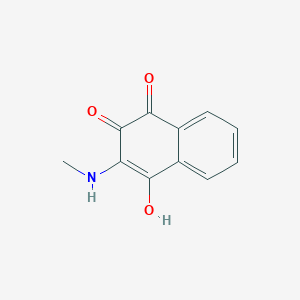
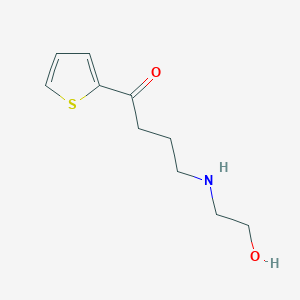
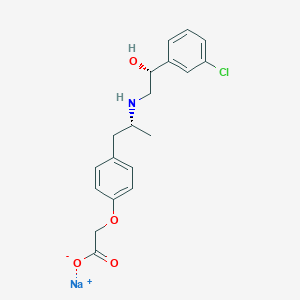
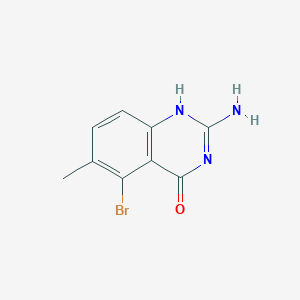
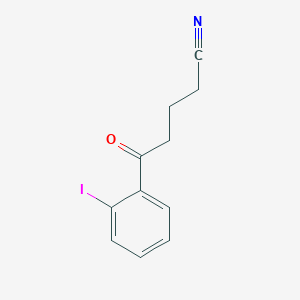
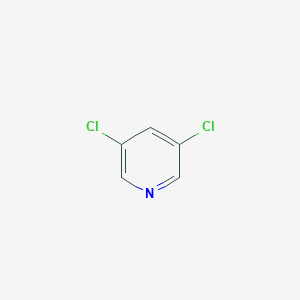

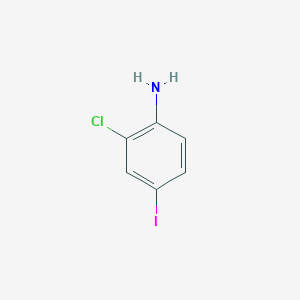
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)

